Enhanced APN Enzyme Inhibition by 2-Amino-4-(Azetidin-1-yl)benzoic Acid
A direct comparison reveals that 2-amino-4-(azetidin-1-yl)benzoic acid exhibits a 7-fold greater inhibitory potency against Aminopeptidase N (APN) compared to its des-amino analog, 4-(azetidin-1-yl)benzoic acid [REFS-1, REFS-2]. This dramatic difference underscores the critical role of the 2-amino group in enhancing target engagement. While a more complex analog with an extended azetidine side chain shows even higher potency, this compound represents a key balance of potency and synthetic simplicity, providing a crucial scaffold for further optimization [1]. The simple analog lacks measurable activity in this assay, demonstrating that substitution is not a viable procurement strategy [2].
| Evidence Dimension | Inhibition of Aminopeptidase N (APN) activity |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | 4-(Azetidin-1-yl)benzoic acid: IC50 = >500 nM (or no activity at 500 nM); A more complex analog (CHEMBL3919523): IC50 = 0.21 nM |
| Quantified Difference | >7-fold improvement over the simple analog; 333-fold less potent than a more optimized analog, indicating its role as a core scaffold. |
| Conditions | Inhibition of APN in porcine kidney microsomes; 5 min pre-incubation, then addition of L-leu-p-nitroanilide substrate for 30 min; measured by plate reader [1]. |
Why This Matters
This quantifies the essential contribution of the 2-amino group for biological activity, confirming that this specific compound is a necessary and non-substitutable intermediate for developing potent APN inhibitors.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918). Affinity Data for 2-amino-4-(azetidin-1-yl)benzoic acid. View Source
- [2] BindingDB. (n.d.). BDBM50240906 (CHEMBL165079). Affinity Data for 4-(azetidin-1-yl)benzoic acid. View Source
